molecular formula C27H25ClF3N3O2 B1681927 塔拉那班 CAS No. 701977-09-5

塔拉那班

货号: B1681927
CAS 编号: 701977-09-5
分子量: 516.0 g/mol
InChI 键: QLYKJCMUNUWAGO-GAJHUEQPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

      生物学: 它可能在研究食欲调节和类大麻素信号通路方面有所影响。

      医学: 尽管临床试验已停止,但研究探索了其在治疗肥胖和相关代谢疾病中的应用。

      工业: 由于其开发已停止,工业应用有限.

  • 作用机制

      CB1 受体反向激动剂: 塔拉班特与 CB1 受体结合并充当反向激动剂,降低其活性。

      食欲抑制: 通过调节 CB1 受体,它抑制食欲并减少食物摄入。

  • 生化分析

    Biochemical Properties

    Taranabant plays a significant role in biochemical reactions as a CB1R inverse agonist . It interacts with the cannabinoid-1 receptor, exerting its effects through this interaction .

    Cellular Effects

    Taranabant has been shown to have effects on various types of cells, particularly those involved in metabolic processes . It influences cell function by interacting with the cannabinoid-1 receptor, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The mechanism of action of Taranabant involves its binding interactions with the cannabinoid-1 receptor . As an inverse agonist, it inhibits the activity of this receptor, leading to changes in gene expression and cellular metabolism .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of Taranabant have been observed to change over time Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    The effects of Taranabant vary with different dosages in animal models . While specific threshold effects are still being studied, high doses of Taranabant have been associated with certain adverse effects .

    Metabolic Pathways

    Taranabant is involved in several metabolic pathways due to its interaction with the cannabinoid-1 receptor . This interaction can influence metabolic flux and metabolite levels .

    Transport and Distribution

    The transport and distribution of Taranabant within cells and tissues are influenced by its physicochemical properties and its interaction with the cannabinoid-1 receptor

    Subcellular Localization

    The subcellular localization of Taranabant is likely influenced by its interaction with the cannabinoid-1 receptor

    准备方法

      合成路线: 塔拉班特可以通过多种化学途径合成。不幸的是,具体的合成方法在文献中没有得到广泛的记录。

      工业生产: 关于大规模工业生产方法的细节也很少。

  • 化学反应分析

      反应性: 塔拉班特可能经历典型的有机反应,包括 、 、 和 。

      常用试剂和条件: 这些反应中使用的具体试剂和条件尚未公开。

      主要产物: 这些反应产生的主要产物没有明确报道。

  • 相似化合物的比较

      独特性: 塔拉班特的独特性在于其特定的 CB1 反向激动剂活性。

      类似化合物: 虽然没有提及直接类似物,但在文献中存在其他 CB1 拮抗剂和反向激动剂。

    属性

    IUPAC Name

    N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QLYKJCMUNUWAGO-GAJHUEQPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H25ClF3N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60220464
    Record name Taranabant
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60220464
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    516.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    701977-09-5
    Record name Taranabant
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=701977-09-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Taranabant [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Taranabant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB06624
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Taranabant
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60220464
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 701977-09-5
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name TARANABANT
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Taranabant
    Reactant of Route 2
    Reactant of Route 2
    Taranabant
    Reactant of Route 3
    Reactant of Route 3
    Taranabant
    Reactant of Route 4
    Reactant of Route 4
    Taranabant
    Reactant of Route 5
    Reactant of Route 5
    Taranabant
    Reactant of Route 6
    Reactant of Route 6
    Taranabant
    Customer
    Q & A

    Q1: What is the primary mechanism of action of Taranabant?

    A1: Taranabant acts as a highly selective and potent inverse agonist of the cannabinoid CB1 receptor [, , , , , , , , , , , ]. Unlike antagonists that simply block the receptor, inverse agonists reduce its constitutive activity, effectively producing an opposite effect compared to agonists.

    Q2: How does Taranabant's inverse agonism at the CB1 receptor lead to weight loss?

    A2: Taranabant's binding to the CB1 receptor triggers several downstream effects that contribute to weight loss. It reduces food intake, potentially by modulating neurochemical pathways involved in appetite regulation [, , , , , , ]. Additionally, it has been shown to increase energy expenditure, although the exact mechanisms are still being investigated [].

    Q3: Does Taranabant interact with cannabinoid receptor type 2 (CB2)?

    A3: Taranabant exhibits a high selectivity for CB1 over CB2 receptors [, ]. This selectivity is desirable as it minimizes potential side effects associated with CB2 receptor modulation.

    Q4: What is the molecular formula and weight of Taranabant?

    A4: The molecular formula of Taranabant is C28H29ClF3N3O2, and its molecular weight is 530.01 g/mol.

    Q5: Is there any structural information available about Taranabant's conformation?

    A5: Studies utilizing X-ray crystallography, NMR spectroscopy, and computational analysis revealed that Taranabant displays rigidity along the C11-N13-C14-C16-C17 backbone, while exhibiting flexibility around the C8-C11 and C8-O7 bonds []. This conformational information is crucial for understanding its interactions with the CB1 receptor.

    Q6: How has computational chemistry been employed to study Taranabant?

    A6: Computational methods, including molecular docking simulations, have been used extensively to investigate the binding interactions of Taranabant with the CB1 receptor [, ]. These studies help visualize the drug's binding pose and identify key amino acid residues involved in the interaction.

    Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for Taranabant or related compounds?

    A7: QSAR studies have been conducted on Taranabant analogs to explore the relationship between structural modifications and their binding affinity to the CB1 receptor []. These models aid in understanding the structural features crucial for activity and designing novel compounds with improved properties.

    Q8: How do structural modifications on Taranabant impact its activity and selectivity?

    A8: Research has shown that even minor modifications to Taranabant's structure can significantly alter its binding affinity, potency, and selectivity for the CB1 receptor [, , , ]. Modifications affecting the aromatic rings, the amide bond, and the trifluoromethylpyridine moiety have all been investigated for their impact on the compound's pharmacological profile.

    Q9: What is known about the stability of Taranabant under various conditions?

    A9: While the provided research papers do not extensively discuss the stability of Taranabant under various storage conditions, they indicate that metabolic pathways involving oxidation and hydroxylation are key factors to consider []. This suggests potential degradation pathways that would need to be addressed during formulation development.

    Q10: Have any formulation strategies been explored to enhance Taranabant's stability, solubility, or bioavailability?

    A10: Although the provided papers do not delve into specific formulation strategies for Taranabant, they highlight that co-administration with a high-fat meal significantly increases its bioavailability []. This suggests that formulation approaches targeting lipid-based delivery systems could be beneficial.

    Q11: How is Taranabant absorbed, distributed, metabolized, and excreted (ADME)?

    A11: Taranabant is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2.5 hours [, ]. It undergoes extensive metabolism primarily in the liver, with hydroxylation and oxidation being the main metabolic pathways [, ]. The majority of the drug and its metabolites are excreted via bile into feces, with a smaller fraction eliminated in urine [, ].

    Q12: Does the presence of food affect the pharmacokinetics of Taranabant?

    A13: Yes, the presence of a high-fat meal significantly affects Taranabant pharmacokinetics, increasing its maximum concentration (Cmax) by 14% and overall exposure (AUC) by 74% []. This highlights the importance of considering food intake in clinical settings and potentially utilizing food-effect to enhance bioavailability.

    Q13: Has Taranabant demonstrated efficacy in preclinical models of obesity?

    A14: Yes, Taranabant has consistently shown significant weight loss efficacy in preclinical studies using diet-induced obese (DIO) rats [, , , , ]. These studies demonstrated that Taranabant is more potent than another CB1 inverse agonist, Rimonabant, in reducing food intake and body weight.

    Q14: What is known about the safety profile of Taranabant?

    A16: While Taranabant initially demonstrated a favorable preclinical safety profile in rodents and monkeys [, , ], concerns arose during its clinical development. Phase III trials were halted due to an unfavorable safety profile, particularly regarding neuropsychiatric side effects [, ]. These adverse events, including anxiety, depression, and suicidal ideation, led to the discontinuation of its development [, , , ].

    Q15: What analytical methods were employed to characterize and quantify Taranabant in biological samples?

    A17: The studies utilized radiolabeled [14C]Taranabant to track its absorption, distribution, metabolism, and excretion in both preclinical and clinical settings [, ]. This technique involves administering a radiolabeled version of the drug and then measuring the radioactivity in various biological samples (e.g., plasma, urine, feces) over time.

    Q16: What is known about the solubility of Taranabant?

    A18: Although specific solubility data is not provided in the research papers, it's known that co-administering Taranabant with a high-fat meal significantly enhances its absorption []. This suggests that Taranabant might have limited aqueous solubility, and its absorption might be enhanced in a lipid-rich environment.

    Q17: Does Taranabant interact with drug transporters or affect drug-metabolizing enzymes?

    A19: While the research papers do not extensively discuss drug transporter interactions, they indicate that Taranabant is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver []. This suggests the potential for drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of CYP3A4.

    Q18: What is the current research landscape surrounding Taranabant and CB1 receptor antagonists for obesity treatment?

    A22: Despite the withdrawal of Taranabant and other first-generation CB1 receptor antagonists, research interest in this drug class for treating obesity and metabolic disorders continues [, , , , , ]. The research landscape is actively exploring alternative strategies to mitigate the adverse neuropsychiatric effects while maintaining the therapeutic benefits. This includes:

    • Peripherally restricted CB1 antagonists: Developing compounds that do not cross the blood-brain barrier, thereby minimizing central nervous system side effects [, , ].
    • CB1 receptor neutral antagonists: Investigating compounds that block the CB1 receptor without affecting its constitutive activity, potentially offering a safer alternative to inverse agonists [, ].
    • Allosteric modulators: Targeting allosteric sites on the CB1 receptor to fine-tune its activity and potentially achieve a more balanced pharmacological profile [].
    • Combination therapies: Exploring the potential of combining CB1 receptor antagonists with other anti-obesity medications to enhance efficacy and potentially reduce the required dose, thereby minimizing side effects [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。